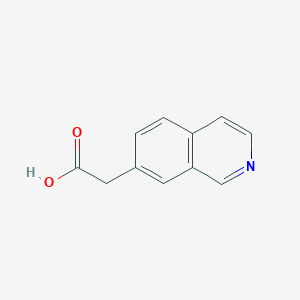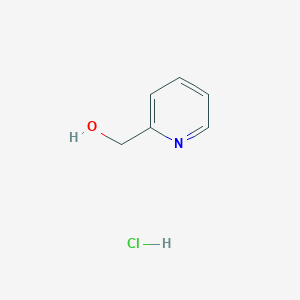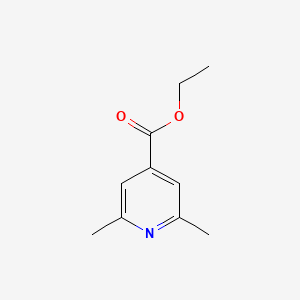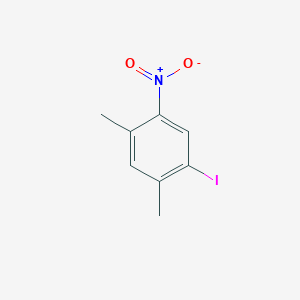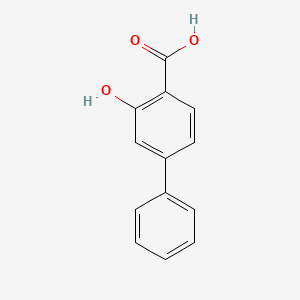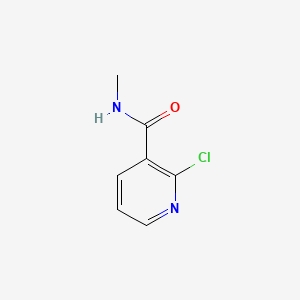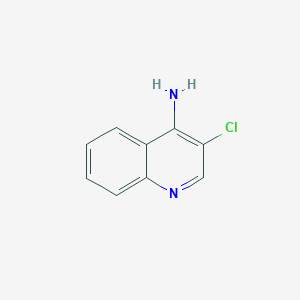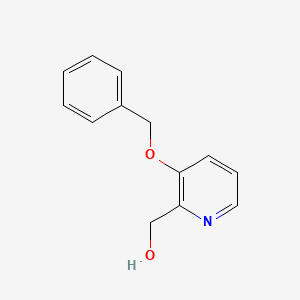
(3-(Benciloxi)piridin-2-il)metanol
Descripción general
Descripción
“(3-(Benzyloxy)pyridin-2-yl)methanol” is a chemical compound with the IUPAC name [2- (benzyloxy)-3-pyridinyl]methanol . It has a molecular weight of 215.25 . The compound is stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “(3-(Benzyloxy)pyridin-2-yl)methanol” is 1S/C13H13NO2/c15-9-12-7-4-8-14-13 (12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-(Benzyloxy)pyridin-2-yl)methanol” is a liquid at room temperature . The compound is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Ciencia de Materiales: Compuestos Absorbentes de UV
La investigación ha indicado el potencial de los derivados de la piridina en la ciencia de los materiales, particularmente en el desarrollo de compuestos absorbentes de ultravioleta . Estos compuestos se pueden incorporar a películas o recubrimientos para proteger los materiales de la degradación por UV, lo cual es particularmente útil para preservar la integridad de los polímeros y las pinturas expuestas a la luz solar.
Mecanismo De Acción
The mechanism of action of (3-(Benzyloxy)pyridin-2-yl)methanol is not yet fully understood. However, it is known that (3-(Benzyloxy)pyridin-2-yl)methanol binds to certain enzymes and receptors in the body, leading to a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. This can lead to changes in behavior, such as increased alertness and improved memory.
Biochemical and Physiological Effects
In addition to its effects on acetylcholinesterase, (3-(Benzyloxy)pyridin-2-yl)methanol has been shown to have a variety of other biochemical and physiological effects. It has been shown to modulate cell signaling pathways, leading to changes in cell growth and differentiation. It has also been shown to inhibit the enzyme monoamine oxidase, leading to an increase in the levels of neurotransmitters such as serotonin and dopamine. These effects can lead to changes in behavior, such as improved mood and reduced anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (3-(Benzyloxy)pyridin-2-yl)methanol in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easily synthesized in the laboratory. It is also non-toxic, making it safe to use in experiments. The main limitation of (3-(Benzyloxy)pyridin-2-yl)methanol is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
Direcciones Futuras
There are a number of potential future directions for (3-(Benzyloxy)pyridin-2-yl)methanol. One potential direction is to further investigate its mechanism of action, in order to better understand its effects in different contexts. Another potential direction is to investigate its potential therapeutic uses, such as in the treatment of neurological disorders. Additionally, (3-(Benzyloxy)pyridin-2-yl)methanol could be used in the synthesis of new compounds, such as pharmaceuticals, pesticides, and dyes. Finally, (3-(Benzyloxy)pyridin-2-yl)methanol could be used to study the effects of drugs and other compounds on cells and organisms.
Safety and Hazards
Propiedades
IUPAC Name |
(3-phenylmethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCMORSSVVBCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80529062 | |
| Record name | [3-(Benzyloxy)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80529062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6059-29-6 | |
| Record name | [3-(Benzyloxy)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80529062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3,6,7-tetrahydro-3-methyl-7-oxo-](/img/structure/B1601428.png)
![Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1601429.png)
